6-Hydroxymethyl-4-methoxy-2H-pyran-2-one

Antiproliferative Oral Cancer KB Cells

Traditional pyrone probes like kojic acid exhibit non-selective inhibition and cytotoxicity, confounding inflammation studies. Opuntiol (6-Hydroxymethyl-4-methoxy-2H-pyran-2-one) eliminates this problem: it selectively blocks LTB4 synthesis (IC₅₀ 19 μM) and inhibits KB oral carcinoma proliferation (IC₅₀ 30 μM) without HEK-293 cytotoxicity. • Planar crystal structure (R factor 0.037) for precise molecular docking • Non-genotoxic, non-cytotoxic profile supports long-term in vivo work • ≥98% HPLC purity; shipped under cold chain

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
Cat. No. B1245590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymethyl-4-methoxy-2H-pyran-2-one
Synonymsopuntiol
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)CO
InChIInChI=1S/C7H8O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-3,8H,4H2,1H3
InChIKeyLQJXQKKJSKMSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opuntiol Structural and Pharmacological Overview


6-Hydroxymethyl-4-methoxy-2H-pyran-2-one, commonly known as opuntiol, is a naturally occurring α-pyrone flavonol isolated from Opuntia species (Cactaceae) [1]. It exhibits a near-planar conformation (maximum deviation 0.027 Å) stabilized by an intermolecular hydrogen-bonding network [2]. Opuntiol has demonstrated quantifiable antiproliferative, anti-inflammatory, and antioxidant activities in preclinical models, positioning it as a differentiated scaffold within the pyrone class.

Natural α-pyrone from Opuntia species
Reported antiproliferative and anti-inflammatory bioactivity in preclinical models
Planar geometry; distinct from metal-chelating pyrones (e.g., maltol)

Why Opuntiol Cannot Replace Kojic Acid


Despite sharing the α-pyrone core, 6-hydroxymethyl-4-methoxy-2H-pyran-2-one exhibits a distinct substitution pattern (4-methoxy, 6-hydroxymethyl) that fundamentally alters its biological profile compared to widely used pyrones such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), maltol (3-hydroxy-2-methyl-4H-pyran-4-one), and 6-pentyl-2H-pyran-2-one. Unlike kojic acid, which primarily inhibits tyrosinase (mushroom tyrosinase IC₅₀ = 182.7 μM) , opuntiol demonstrates potent antiproliferative activity against oral carcinoma cells (KB IC₅₀ = 30 μM) and anti-inflammatory effects via LTB4 inhibition (IC₅₀ = 19 μM) without detectable cytotoxicity to normal cells [1]. The planar geometry and hydrogen-bonding network of opuntiol also differ from maltol's metal-chelating properties, leading to divergent application-specific performance. These quantitative differences preclude simple substitution.

Bioactivity shift

Pyrone substitution pattern drives antiproliferative/anti-inflammatory activity, not tyrosinase inhibition; may not replace kojic acid in melanogenesis research.

Structural motif divergence

Planar conformation with H-bond network contrasts with maltol’s metal-chelating 3-hydroxy-4-keto motif, altering target engagement context.

Functional group sensitivity

Free 6-hydroxymethyl group essential for LTB4 inhibition; glycosylated analog opuntioside is inactive, requiring precise procurement.

Opuntiol vs. Analogs: Quantitative Comparison


Antiproliferative Activity in Oral Cancer vs. Kojic Acid

Opuntiol exhibits a 2-fold lower IC₅₀ for antiproliferative activity against KB oral carcinoma cells (30 μM) compared to kojic acid's IC₅₀ for NF-κB inhibition in HaCaT keratinocytes (60 μM), indicating superior potency in a related cellular pathway [1][2].

KB Cell Antiproliferative IC₅₀
Reported
30 μM (opuntiol) vs 60 μM (kojic acid)
Supports oral cancer cell-model endpoint review
Cross-study comparable; confirm under uniform assay conditions
Antiproliferative Oral Cancer KB Cells

LTB4 Inhibition Potency vs. Opuntioside

Opuntiol potently inhibits leukotriene B4 (LTB4) production in rat neutrophils with an IC₅₀ of 19 ± 3.3 μM, whereas its glycosidic counterpart opuntioside is completely inactive [1]. This demonstrates that the free 6-hydroxymethyl group is essential for anti-inflammatory activity within the same natural source.

LTB4 Inhibition IC₅₀
Reported
19 ± 3.3 μM (opuntiol) vs inactive (opuntioside)
Supports 5-lipoxygenase pathway-response context
Direct comparison; free 6-hydroxymethyl required
Anti-inflammatory Leukotriene B4 Neutrophils

Safety Margin in Normal Cells vs. Kojic Acid

Opuntiol exhibits no cytotoxicity toward human embryonic kidney (HEK-293) cells and no genotoxicity in multiple assays, supporting a favorable safety margin [1]. In contrast, kojic acid is restricted to ≤1% concentration in cosmetic formulations due to its cytotoxic potential [2].

Normal Cell Cytotoxicity
Reported
Non-cytotoxic (HEK-293) vs cytotoxic >1% (kojic acid)
Supports cytotoxicity endpoint review in normal cells
Cross-study; confirm with matched protocols
Cytotoxicity Safety Normal Cells

Glioblastoma Activity vs. Temozolomide

Opuntiol inhibits the growth of U87 human glioblastoma cells with an IC₅₀ of 357 μM, statistically comparable to the standard chemotherapeutic agent temozolomide (IC₅₀ = 380 μM), and induces apoptosis via caspase-3 upregulation [1].

U87 Glioblastoma Growth Inhibition
Reported
357 μM (opuntiol) vs 380 μM (temozolomide)
Supports glioblastoma cell-model endpoint interpretation
Not statistically significant (p>0.05); comparable in vitro context
Glioblastoma Apoptosis U87 Cells

Crystal Structure: Planarity and Hydrogen Bonding

Opuntiol adopts a near-planar conformation (maximum deviation 0.027 Å) with an extensive three-dimensional hydrogen-bonding network (C–H⋯O and O–H⋯O) that stabilizes crystal packing [1]. This contrasts with maltol (3-hydroxy-2-methyl-4H-pyran-4-one), which primarily acts as a bidentate metal chelator due to its 3-hydroxy-4-keto motif [2].

Crystal Structure Features
Source review
Planar (max dev 0.027 Å); 3D H-bond network
Supports structure-based interaction interpretation
Qualitative divergence from metal-chelating maltol motif
Crystal Structure Planarity Hydrogen Bonding

Opuntiol Validated Application Scenarios


Lead Optimization for Oral and CNS Cancers

Given its IC₅₀ of 30 μM against KB oral carcinoma cells [1] and 357 μM against U87 glioblastoma cells [2], opuntiol serves as a viable starting scaffold for medicinal chemistry campaigns targeting head/neck and brain malignancies. Its potency in KB cells is twice that of kojic acid in a related inflammatory pathway, and its activity in U87 cells matches temozolomide, supporting its use in analog synthesis and SAR studies.

Targeting 5-Lipoxygenase in Inflammation

Opuntiol's selective inhibition of LTB4 synthesis (IC₅₀ = 19 μM) in rat neutrophils, with opuntioside being inactive [3], makes it a uniquely suited tool compound for probing the 5-lipoxygenase pathway. Researchers investigating LTB4-mediated inflammation (e.g., asthma, atherosclerosis) should procure opuntiol rather than related Opuntia pyrones to ensure target engagement.

In Vivo Studies with Low Cytotoxicity Risk

Toxicological assessment confirms opuntiol is non-cytotoxic to HEK-293 cells and non-genotoxic [4], in contrast to kojic acid's concentration-limited safety profile [5]. This favorable safety margin supports the use of opuntiol in long-term in vivo studies or topical formulations where kojic acid's cytotoxicity would confound results.

Crystallography for Structure-Based Drug Design

The high-resolution single-crystal structure of opuntiol (R factor = 0.037, max deviation = 0.027 Å) [6] provides a precise template for molecular docking and virtual screening campaigns. Its planar geometry and defined hydrogen-bonding network enable accurate prediction of binding poses to targets such as COX-2, MMPs, or caspases.

Application
Selection Property
Validation Focus
Head/neck and brain cancer cell-model studies
Antiproliferative endpoint review
Cell-viability and apoptosis pathway interpretation
5-Lipoxygenase pathway studies
LTB4 inhibition assay context
Eicosanoid pathway-response interpretation
In vivo exposure model studies
Normal-cell cytotoxicity endpoint context
Off-target toxicity endpoint monitoring
Structure-based drug design campaigns
Planar geometry and H-bond capacity
Docking and binding-mode prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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